2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Overview
Description
2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The final step involves the formation of the benzamide moiety through an amide coupling reaction with a suitable benzoyl chloride derivative .
Chemical Reactions Analysis
2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various nucleophiles, leading to the formation of new C-N or C-C bonds
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. .
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The biological activity of 2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzoxazole core can bind to various enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be compared with other benzoxazole derivatives such as:
2-amino-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
2-ethoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide: Contains an ethoxy group, which can influence its solubility and interaction with biological targets
These comparisons highlight the unique features of this compound, such as its nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-19(15-8-4-5-9-17(15)23(25)26)21-14-10-11-18-16(12-14)22-20(27-18)13-6-2-1-3-7-13/h1-12H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIICTNQAAXHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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